molecular formula C12H7N3O2 B12120635 Pyrazino[2,3-c]quinoline-5-carboxylic acid CAS No. 890092-58-7

Pyrazino[2,3-c]quinoline-5-carboxylic acid

Cat. No.: B12120635
CAS No.: 890092-58-7
M. Wt: 225.20 g/mol
InChI Key: OHVNLNZZLQOHFG-UHFFFAOYSA-N
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Description

Pyrazino[2,3-c]quinoline-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazinoquinolines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazine ring fused to a quinoline ring, with a carboxylic acid group attached at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazino[2,3-c]quinoline-5-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as tetrahydrofuran. The reaction proceeds through a series of steps including condensation, hydrolysis, and cyclization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pyrazino[2,3-c]quinoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Phenylhydrazine in the presence of a base such as sodium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Pyrazino[2,3-c]quinoline-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazino[2,3-c]quinoline-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for a diverse range of chemical modifications and biological activities. Its carboxylic acid group provides additional functionality that can be exploited in various synthetic and biological applications.

Properties

CAS No.

890092-58-7

Molecular Formula

C12H7N3O2

Molecular Weight

225.20 g/mol

IUPAC Name

pyrazino[2,3-c]quinoline-5-carboxylic acid

InChI

InChI=1S/C12H7N3O2/c16-12(17)11-10-9(13-5-6-14-10)7-3-1-2-4-8(7)15-11/h1-6H,(H,16,17)

InChI Key

OHVNLNZZLQOHFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=CN=C3C(=N2)C(=O)O

Origin of Product

United States

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